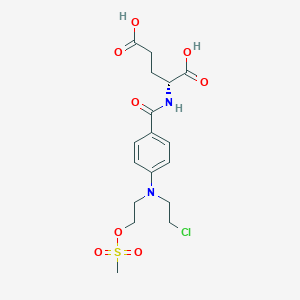![molecular formula C7H5IN2O B13666689 3-Iodoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13666689.png)
3-Iodoimidazo[1,2-a]pyridin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoimidazo[1,2-a]pyridin-6-ol: is a heterocyclic organic compound that features an imidazo[1,2-a]pyridine core with an iodine atom at the 3-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoimidazo[1,2-a]pyridin-6-ol typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.
Hydroxylation: The hydroxyl group at the 6-position can be introduced through selective oxidation of the corresponding precursor using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 6-position can undergo oxidation to form a ketone or reduction to form an alkane.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Coupling: Biaryl or alkyne-linked products.
Scientific Research Applications
3-Iodoimidazo[1,2-a]pyridin-6-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases or other enzymes.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Mechanism of Action
The mechanism of action of 3-Iodoimidazo[1,2-a]pyridin-6-ol depends on its specific application:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access.
Signal Modulation: It can modulate signaling pathways by interacting with receptors or other proteins involved in signal transduction.
Chemical Reactivity: Its reactivity towards nucleophiles or electrophiles can be exploited in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridin-6-ol: Similar structure but with a bromine atom instead of iodine.
3-Chloroimidazo[1,2-a]pyridin-6-ol: Similar structure but with a chlorine atom instead of iodine.
3-Fluoroimidazo[1,2-a]pyridin-6-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Iodine Atom: The presence of the iodine atom at the 3-position makes 3-Iodoimidazo[1,2-a]pyridin-6-ol more reactive in certain substitution and coupling reactions compared to its halogenated analogs.
Hydroxyl Group: The hydroxyl group at the 6-position provides additional sites for chemical modification and enhances its solubility in polar solvents.
Properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyridin-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-6-3-9-7-2-1-5(11)4-10(6)7/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMFBQADVYMRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13666639.png)








